Enhanced Lipophilicity (LogP) for Non-Polar Solubility and Membrane Permeability
Computed LogP for the N,N′-di-sec-butyl-β-diketimine is 3.93, positioning it in optimal drug-like/lipophilic ligand space . In contrast, the minimal N,N′-dimethyl analog (C₇H₁₄N₂) has a predicted LogP of approximately 1.5 , reflecting a 2.4 log unit difference in lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9286 |
| Comparator Or Baseline | N,N′-Dimethyl-β-diketimine: LogP ≈ 1.5 |
| Quantified Difference | ΔLogP ≈ +2.43 |
| Conditions | In silico prediction (ChemSrc ACD/Labs algorithm); comparator value estimated from N,N′-dimethyl-2-amino-4-iminopent-2-ene structure. |
Why This Matters
Higher LogP directly translates to superior solubility in non-polar reaction media (e.g., toluene, hexane) and improved volatility for vapor deposition, a prerequisite for ALD/CVD precursor design.
